5-((Propylamino)methyl)pyridine-2-sulfonamide
Description
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
5-(propylaminomethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-2-5-11-6-8-3-4-9(12-7-8)15(10,13)14/h3-4,7,11H,2,5-6H2,1H3,(H2,10,13,14) |
InChI Key |
CDACQBBWMCAXLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Propylamino)methyl)pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
Pyridine-2-sulfonyl chloride+Propylamine→5-((Propylamino)methyl)pyridine-2-sulfonamide
Industrial Production Methods
In an industrial setting, the production of 5-((Propylamino)methyl)pyridine-2-sulfonamide can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Mechanism of Action
As a sulfonamide derivative, 5-((Propylamino)methyl)pyridine-2-sulfonamide exhibits antibacterial activity by competitively inhibiting dihydropteroate synthase (DHPS) , an enzyme essential for bacterial folate biosynthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA) , a substrate required for folate synthesis, thereby disrupting nucleic acid production in bacteria.
Chemical Stability and Reactivity
Sulfonamides generally participate in reactions such as:
-
Hydrolysis : Conversion to sulfonic acids under acidic or basic conditions.
-
Alkylation/Amidation : Modification of the sulfonamide nitrogen to form derivatives.
-
Nucleophilic substitution : Reactivity of the pyridine ring (e.g., electrophilic aromatic substitution).
While specific data for this compound are not detailed in the provided sources, its structural similarity to other sulfonamides suggests analogous reactivity.
Crystalline Forms and Solid-State Chemistry
Though not directly studied for this compound, related pyridine-sulfonamide derivatives exhibit distinct crystalline forms (e.g., form A and B in ). These forms differ in solubility, stability, and X-ray diffraction patterns, which are critical for pharmaceutical formulation. For example, form B of 5-methyl-pyridine-2-sulfonic acid derivatives is thermodynamically stable and industrially scalable . A hypothetical table comparing crystalline forms (adapted from ) is shown below:
| Property | Form A | Form B |
|---|---|---|
| X-ray Peaks | 9.0 (vs), 7.8 (m), 6.2 (s) | 9.0 (vs), 7.8 (m), 6.2 (s) |
| Solvent | Me₂Cl₂ | Controlled crystallization |
| Thermodynamic Stability | Metastable | Thermodynamically stable |
| Industrial Scalability | Limited | High |
Note: Data adapted from a related pyridine-sulfonamide derivative .
Research Findings
-
Catalytic Systems : Magnetic nanoparticles like Fe₃O₄@SiO₂@PCLH-TFA have been employed in sulfonamide-containing triarylpyridine syntheses, highlighting their utility in heterogeneous catalysis .
-
Biological Activity : Sulfonamides’ antibacterial efficacy correlates with structural mimicry of PABA, as observed in this compound.
-
Analytical Techniques : Characterization methods such as FT-IR, NMR, and X-ray crystallography are routinely used to validate sulfonamide structures and purity .
This compound’s reactivity and stability underscore its potential in medicinal chemistry, particularly for targeting bacterial metabolic pathways. Further studies on its crystalline polymorphism and in vivo activity would enhance its therapeutic applicability.
Scientific Research Applications
5-((Propylamino)methyl)pyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((Propylamino)methyl)pyridine-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis and ultimately bacterial cell death.
Comparison with Similar Compounds
Structural Analogues in Carbonic Anhydrase Inhibition
Pyridine-2-sulfonamide derivatives are prominent CA inhibitors. highlights three ureido-substituted analogs co-crystallized with human CA II (PDB IDs: 4kv0, 4kuv, 4kuw). These compounds share the pyridine-2-sulfonamide core but differ in their 5-position substituents:
- 5-(3-Tosylureido)pyridine-2-sulfonamide (4kv0) : Tosyl (p-toluenesulfonyl) group.
- 5-(3-(4-Chlorophenylsulfonyl)ureido)pyridine-2-sulfonamide (4kuv) : 4-Chlorophenylsulfonyl group.
- 5-(3-(4-Fluorophenylsulfonyl)ureido)pyridine-2-sulfonamide (4kuw) : 4-Fluorophenylsulfonyl group.
Key Observations :
- The ureido linker and aromatic sulfonyl groups enhance binding through hydrophobic interactions and hydrogen bonding with CA II’s active site .
- Molecular weights range from 70.3 kDa to 70.73 kDa, reflecting minor differences in substituent bulk.
Table 1: Comparison of Pyridine-2-sulfonamide Derivatives Targeting CA II
| Compound | Substituent at 5-Position | Molecular Weight (kDa) | PDB ID |
|---|---|---|---|
| Target compound | Propylaminomethyl | ~250 (estimated)* | N/A |
| 5-(3-Tosylureido)pyridine-2-sulfonamide | Tosylureido | 70.3 | 4kv0 |
| 5-(3-(4-Cl-PhSO₂)ureido)pyridine-2-sulfonamide | 4-Chlorophenylsulfonylureido | 70.73 | 4kuv |
| 5-(3-(4-F-PhSO₂)ureido)pyridine-2-sulfonamide | 4-Fluorophenylsulfonylureido | 70.68 | 4kuw |
*Estimated based on molecular formula; exact data unavailable in evidence.
Comparison with a Pyridine-2-sulfonic Acid Amide Derivative
describes 5-isopropyl-pyridine-2-sulfonic acid [6-(3-amino-propoxy)-pyrimidin-4-yl]-amide (CAS: 329925-26-0), a structurally complex analog with:
- Pyrimidine ring: Substituted with cyclopropyl, methoxy-phenoxy, and amino-propoxy groups.
- Sulfonamide linkage : Connects the pyridine and pyrimidine moieties.
Key Differences :
- The target compound lacks the pyrimidine ring, simplifying its structure.
- The propylaminomethyl group may improve solubility compared to the bulky isopropyl and pyrimidine substituents in ’s compound .
Functional Analogues in Receptor Antagonism
discusses pyridine-based mGluR5 antagonists (e.g., SIB-1757 and SIB-1893), which lack sulfonamide groups but share pyridine cores with aryl substituents. These compounds exhibit sub-micromolar IC₅₀ values (0.29–0.37 µM) for mGluR5 inhibition .
Biological Activity
5-((Propylamino)methyl)pyridine-2-sulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, sulfonamides have been recognized for their ability to inhibit carbonic anhydrases (CAs), which play crucial roles in physiological processes such as respiration and acid-base balance.
Inhibition of Carbonic Anhydrases
Recent studies have shown that derivatives of pyridine sulfonamides exhibit significant inhibitory activity against different isoforms of carbonic anhydrases. For instance, compounds similar to 5-((Propylamino)methyl)pyridine-2-sulfonamide were evaluated against human carbonic anhydrases I and II (hCA I and hCA II), as well as bacterial carbonic anhydrases from various strains. The results indicated that these compounds could selectively inhibit specific isoforms, presenting a potential pathway for developing new antibacterial agents amid rising antibiotic resistance .
Biological Activity Overview
The following table summarizes the biological activities associated with 5-((Propylamino)methyl)pyridine-2-sulfonamide and related compounds:
1. Antimicrobial Activity
A study investigating the antimicrobial properties of pyridine-based sulfonamides found that 5-((Propylamino)methyl)pyridine-2-sulfonamide exhibited significant activity against various bacterial strains, including Escherichia coli and Salmonella typhi. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
In vitro studies demonstrated that this compound could induce apoptosis in human squamous cell carcinoma lines. The mechanism involved the downregulation of key survival pathways, leading to reduced cell proliferation and increased sensitivity to chemotherapeutic agents . Further optimization of the compound's structure may enhance its efficacy and selectivity against cancer cells.
3. Dual Orexin Receptor Agonism
Research has also explored the role of pyridine sulfonamides in modulating orexin receptors, which are implicated in sleep-wake regulation. Compounds similar to 5-((Propylamino)methyl)pyridine-2-sulfonamide were identified as dual agonists for orexin receptors OX1R and OX2R, showing promising results in enhancing wakefulness in animal models .
Q & A
Q. What are the common synthetic routes for 5-((Propylamino)methyl)pyridine-2-sulfonamide, and how can structural integrity be confirmed?
Answer: The synthesis typically involves:
- Nucleophilic substitution : Reacting pyridine-2-sulfonyl chloride with propylamine derivatives under controlled pH (e.g., 8–10) in polar aprotic solvents like DMF .
- Coupling reactions : Using cross-coupling catalysts (e.g., Pd-based) to introduce the propylamino-methyl group .
Structural confirmation requires: - X-ray crystallography to resolve stereochemistry, especially if chiral centers are present .
- NMR spectroscopy (¹H/¹³C) to verify substitution patterns and amine proton integration .
Q. Which analytical techniques are essential for characterizing purity and stability?
Answer:
- HPLC with UV/Vis detection to quantify purity (>98% for pharmacological studies) and detect degradation products .
- Mass spectrometry (HRMS) to confirm molecular ion peaks and rule out side products .
- Thermogravimetric analysis (TGA) to assess thermal stability under storage conditions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity?
Answer:
- Design of Experiments (DoE) : Use factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent (NMP vs. THF), temperature (60°C vs. 80°C), and reaction time (12h vs. 24h) .
- Response surface methodology (RSM) to model non-linear relationships and pinpoint optimal conditions .
Q. What computational approaches aid in predicting reactivity or binding interactions?
Answer:
Q. How should conflicting bioactivity data across studies be resolved?
Answer:
- Purity reassessment : Confirm compound integrity via HPLC and elemental analysis to rule out batch variability .
- Stereochemical analysis : Verify if R/S isomer ratios differ (using chiral HPLC or X-ray) .
- Assay standardization : Compare cell lines, incubation times, and solvent controls (e.g., DMSO concentration) across studies .
Q. What strategies mitigate instability during storage or biological assays?
Answer:
Q. How can stereochemical outcomes be controlled during synthesis?
Answer:
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Answer:
Q. How can green chemistry principles be applied to its synthesis?
Answer:
Q. What are the challenges in scaling up synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
